3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17768310
InChI: InChI=1S/C12H12INO/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3
SMILES:
Molecular Formula: C12H12INO
Molecular Weight: 313.13 g/mol

3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline

CAS No.:

Cat. No.: VC17768310

Molecular Formula: C12H12INO

Molecular Weight: 313.13 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline -

Specification

Molecular Formula C12H12INO
Molecular Weight 313.13 g/mol
IUPAC Name 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline
Standard InChI InChI=1S/C12H12INO/c1-9-5-6-12(15-9)8-14-11-4-2-3-10(13)7-11/h2-7,14H,8H2,1H3
Standard InChI Key SLFLBXQDJKGORT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)CNC2=CC(=CC=C2)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features three distinct components:

  • Aniline backbone: A benzene ring substituted with an iodine atom at the meta position (C3) relative to the amine group.

  • Furan moiety: A 5-methylfuran-2-yl group linked to the aniline’s nitrogen atom via a methylene bridge (CH2-\text{CH}_2-).

  • Iodine substituent: The heavy halogen at the C3 position introduces steric bulk and polarizability, influencing both reactivity and intermolecular interactions .

The spatial arrangement of these groups is critical for its chemical behavior. The iodine atom’s position on the aromatic ring distinguishes it from isomers such as 2-iodo-N-[(5-methylfuran-2-yl)methyl]aniline, where iodine occupies the ortho position.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H12INO\text{C}_{12}\text{H}_{12}\text{INO}
Molecular Weight313.13 g/mol
CAS NumberNot publicly disclosed
SupplierUkrOrgSynthesis Ltd. (Ukraine)

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline typically involves multi-step reactions:

  • Formation of the furan-methylamine intermediate:

    • 5-Methylfurfuryl alcohol is converted to 5-methylfurfurylamine via nucleophilic substitution or reductive amination.

  • N-Alkylation of aniline:

    • The furfurylamine reacts with 3-iodoaniline in the presence of a base (e.g., K2_2CO3_3) and a catalyst to form the N-alkylated product .

  • Purification:

    • Chromatography or recrystallization ensures high purity, though specific solvent systems remain proprietary .

Challenges and Optimization

  • Iodine incorporation: Direct iodination of aniline derivatives often requires controlled conditions to avoid overhalogenation.

  • Steric hindrance: The meta-iodine substituent may slow alkylation kinetics, necessitating elevated temperatures or prolonged reaction times.

Research Gaps and Future Directions

Biological Profiling

  • Target identification: High-throughput screening is needed to map interactions with kinases, GPCRs, or ion channels.

  • Toxicity studies: No data exist on its pharmacokinetics or safety profile.

Synthetic Advancements

  • Catalytic methods: Transition-metal-catalyzed cross-couplings could streamline iodine introduction.

  • Green chemistry: Solvent-free or aqueous-phase syntheses remain unexplored.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Halogenated Aniline Derivatives

CompoundMolecular FormulaIodine PositionKey Applications
3-Iodo-N-[(5-methylfuran-2-yl)methyl]anilineC12H12INO\text{C}_{12}\text{H}_{12}\text{INO}MetaDrug discovery, materials
2-Iodo-N-[(5-methylfuran-2-yl)methyl]anilineC12H12INO\text{C}_{12}\text{H}_{12}\text{INO}OrthoCatalysis, agrochemicals
3-(5-Methylfuran-2-yl)aniline hydrochlorideC11H12ClNO\text{C}_{11}\text{H}_{12}\text{ClNO}N/APharmacological studies

The meta-iodine configuration in 3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline likely confers distinct electronic and steric properties compared to its ortho isomer, influencing reactivity and target selectivity .

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